N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound with a molecular formula of C25H30N4O2S This compound features a benzamide core linked to a thiophene ring, which is further substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine moiety can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via the reaction of piperazine with ethylene oxide.
Formation of the Thiophene Ring: The thiophene ring is synthesized through various methods, including the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the piperazine derivative with the thiophene ring and benzamide core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to an amine.
Substitution: The piperazine and thiophene rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or thiophene rings.
Scientific Research Applications
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting various diseases.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethyl-2-thienyl)benzamide
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
Uniqueness
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15-16(2)26-20(21-19(25)17-6-4-3-5-7-17)18(15)14-23-10-8-22(9-11-23)12-13-24/h3-7,24H,8-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHADTGSFSRRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)CCO)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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